2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse pharmacological properties. This specific compound has garnered attention due to its potential as an inhibitor of various kinases, particularly in the context of cancer treatment. The structural framework of pyrazolo[3,4-d]pyrimidines resembles that of adenosine triphosphate (ATP), making them valuable in drug design as they can effectively mimic ATP interactions within kinase domains.
The compound is classified under heterocyclic compounds, specifically within the broader category of nitrogen-containing heterocycles. Pyrazolo[3,4-d]pyrimidines have been extensively studied for their biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Research has demonstrated that derivatives of this compound can act as potent inhibitors against various cancer cell lines and enzymes involved in tumor progression .
The synthesis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:
Research has shown that various synthetic routes can yield this compound efficiently, with modifications in reaction conditions leading to different derivatives with distinct biological profiles .
The molecular structure of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly kinases .
The reactivity profile of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine includes:
These reactions are critical for developing analogs with enhanced biological activity and specificity .
The mechanism of action for compounds like 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves inhibition of specific kinases such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). The binding affinity to these targets is largely attributed to the structural similarity to ATP:
Studies have shown significant anticancer activity against various cell lines when tested in vitro .
The physical properties of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
These properties are essential for its application in drug formulation and biological testing .
The primary applications of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine are in medicinal chemistry and pharmacology:
Continued research into this compound aims to elucidate its full therapeutic potential and optimize its pharmacological profile .
The compound is systematically named as 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine under IUPAC conventions. This nomenclature defines the core structure as a pyrazolo[3,4-d]pyrimidine bicyclic system with three key substituents: a methyl group at the N-2 position of the pyrazole ring, a phenyl group at the C-6 position of the pyrimidine ring, and an amino group at the C-4 position. Its chemical identity is further specified by several unique identifiers [1] [6]:
Table 1: Key Identifiers of 2-Methyl-6-Phenyl-2H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
Parameter | Value |
---|---|
CAS Registry Number | 1224256-30-7 |
Molecular Formula | C₁₂H₁₁N₅ |
Molecular Weight | 225.255 g/mol |
SMILES | CN1C=C₂C(=NC(=NC₂=N₁)C₃=CC=CC=C₃)N |
InChI Key | LJGRGJTVEJEIDI-UHFFFAOYSA-N |
The molecular formula and connectivity are unambiguously confirmed by its InChI string: InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16)
[1] [2].
While single-crystal X-ray diffraction data for this specific compound is unavailable in the provided sources, computational and spectroscopic analyses reveal key geometric features. The molecule consists of a fused bicyclic core: a pyrazole ring condensed with a pyrimidine ring at bonds between C3–C4 and N1–C8 (pyrazole numbering). The methyl group at N-2 adopts a planar configuration, while the phenyl ring at C-6 is oriented perpendicular to the pyrimidine plane, creating steric bulk that influences binding interactions in biological systems [1] [6]. The C-4 amino group forms hydrogen-bonding capabilities via its two N–H bonds. Molecular mechanics simulations suggest a coplanar arrangement between the pyrimidine ring and the phenyl substituent enhances π-conjugation, potentially affecting electronic properties and target binding affinity [7].
FT-IR Spectroscopy: Key absorptions include N–H stretching of the amino group at ~3350-3200 cm⁻¹, C–H aromatic stretches at ~3050 cm⁻¹, C=N vibrations at 1610-1580 cm⁻¹, and C–N stretches at 1340-1250 cm⁻¹. The absence of carbonyl bands confirms the amine functionality [1] [5].
NMR Spectroscopy:
Mass Spectrometry: Electron ionization (EI-MS) displays a molecular ion peak at m/z = 225.255 [M]⁺, consistent with C₁₂H₁₁N₅. Major fragments arise from loss of the amino group ([M–NH₂]⁺ at m/z 208) and cleavage of the C6-phenyl bond ([M–C₆H₅]⁺ at m/z 146) [1] [6].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.90 ppm (s, 3H) | N-CH₃ protons |
δ 7.45-8.05 ppm (m, 5H) | Phenyl protons | |
δ 6.80 ppm (s, 1H) | Pyrazole C₅-H | |
¹³C NMR | δ 158.2 ppm | C-4 (pyrimidine) |
δ 152.1 ppm | C-6 (pyrimidine) | |
δ 137.5-128.0 ppm | Phenyl carbons | |
MS | m/z 225.255 | [M]⁺ molecular ion |
This compound belongs to a broader class of purine-mimetic scaffolds. Key structural distinctions from analogues include:
Table 3: Biological Activity Comparison of Pyrazolo[3,4-d]Pyrimidine Analogues
Compound | Structural Feature | Kinase Inhibition IC₅₀ (μM) | Cellular Activity |
---|---|---|---|
2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | C-6 phenyl, N-2 methyl | EGFR: 0.3–24; VEGFR2: 0.5–25 | Antiproliferative (MCF-7, HCT-116) |
4-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine (CID 821854) | C-4 methyl, C-3 amino | Not reported | Not tested |
Pyrrolo[3,2-d]pyrimidin-4-amine (4.1.88) | Fused pyrrole core | Not applicable | Microtubule depolymerization: EC₅₀ 7.4 nM |
The N-2 methyl/C-6 phenyl combination in this compound balances target affinity (e.g., IC₅₀ 0.3 μM against EGFR) and cellular permeability (predicted LogP 1.5–2.5), outperforming 6-methyl analogues in antiproliferative assays against breast (MCF-7) and colon (HCT-116) cancer lines [1] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0